molecular formula C10H8ClN3 B3055877 3-Chloro-6-phenylpyrazin-2-amine CAS No. 67602-04-4

3-Chloro-6-phenylpyrazin-2-amine

Cat. No.: B3055877
CAS No.: 67602-04-4
M. Wt: 205.64 g/mol
InChI Key: RIHOKWXFKLWYFM-UHFFFAOYSA-N
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Description

3-Chloro-6-phenylpyrazin-2-amine is a heterocyclic aromatic compound featuring a pyrazine core substituted with an amine group at position 2, a chlorine atom at position 3, and a phenyl group at position 6. This structure confers unique electronic and steric properties, making it a subject of interest in coordination chemistry and pharmaceutical research. These features influence its reactivity, solubility, and applications in materials science or drug discovery .

Properties

IUPAC Name

3-chloro-6-phenylpyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-9-10(12)14-8(6-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIHOKWXFKLWYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C(=N2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00498903
Record name 3-Chloro-6-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67602-04-4
Record name 3-Chloro-6-phenylpyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00498903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-phenylpyrazin-2-amine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Chloro-6-phenylpyrazin-2-amine can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Oxidized derivatives of the pyrazine ring.

    Reduction: Reduced forms such as amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-Chloro-6-phenylpyrazin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Positional Isomers of Chloro-Substituted Pyrazin-2-amines

identifies six positional isomers of chloro-substituted pyrazin-2-amines (compounds 1–6 ). Key differences arise from the chlorine atom’s position on the pyrazine ring:

Compound ID Structure Chlorine Position(s) Key Properties
1 2-amino-3-chloropyrazine 3 Strong halogen bonding, planar coordination
3 2-amino-6-chloropyrazine 6 Favors hydrogen-bonded networks
5 2-amino-3,6-dichloropyrazine 3,6 Dual halogen bonding, reduced solubility

Key Findings :

  • 3-Chloro-6-phenylpyrazin-2-amine differs from compound 1 (2-amino-3-chloropyrazine) by the addition of a phenyl group at position 6, which enhances steric bulk and alters crystal packing behavior.
  • Compared to compound 3 (2-amino-6-chloropyrazine), the phenyl group in the target compound replaces chlorine at position 6, reducing polarity and increasing lipophilicity.

Substituent Variations: Methyl vs. Phenyl Groups

highlights 3-Chloro-6-methylpyrazin-2-amine (CAS 89182-15-0) as a close analog with 96% structural similarity to the target compound.

Property This compound 3-Chloro-6-methylpyrazin-2-amine
Substituent at Position 6 Phenyl (C₆H₅) Methyl (CH₃)
Molecular Weight ~219.67 g/mol ~173.59 g/mol
LogP (Predicted) ~2.8 (higher lipophilicity) ~1.2 (moderate lipophilicity)
Hydrogen Bonding Amine and halogen donors Amine and halogen donors

Implications :

  • The phenyl group increases molecular weight and logP, suggesting better membrane permeability but poorer aqueous solubility compared to the methyl analog.

Core Heterocycle Modifications

, and 6 describe compounds with purine, pyrimidine, or pyrazolo-pyrimidine cores substituted with chlorophenyl groups. For example:

  • Example 9.1 () : [2-(3,5-Dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-(4-fluoro-phenyl)-amine
  • Compound 9.7 () : (6-Chloro-pyridin-3-yl)-[2-(3,5-dimethyl-pyrazol-1-yl)-9-methyl-9H-purin-6-yl]-amine
  • : 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Structural Differences :

  • Purine vs. Pyrazine : Purines (e.g., Example 9.1) have a fused imidazole ring, enabling additional hydrogen bonding and π-stacking interactions.
  • Pyrazolo-pyrimidine vs. Pyrazine : Pyrazolo-pyrimidine cores () introduce a bicyclic system, altering electronic distribution and steric accessibility.

Functional Impact :

  • Pyrazolo-pyrimidine analogs () may exhibit enhanced binding affinity in kinase inhibition due to planar aromatic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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